molecular formula C17H15ClN4O4S B2753937 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 886918-70-3

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No. B2753937
CAS RN: 886918-70-3
M. Wt: 406.84
InChI Key: QFRRLZBHXWXLOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of this compound is C16H15ClN4O2S. The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 362.83. The 1H-NMR, 13C-NMR, and IR spectral data provide information about the physical and chemical properties of the compound .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties . The presence of the thiazole ring in the compound suggests potential efficacy against a variety of microbial strains. Research has shown that thiazole compounds can act as sulfur drugs , targeting bacterial cell walls and disrupting protein synthesis .

Antifungal Applications

Similar to their antimicrobial action, thiazole derivatives like Abafungin have been used as antifungal agents . The compound could be explored for its utility in treating fungal infections, given its structural similarity to known antifungal thiazoles .

Antitumor and Cytotoxicity

Thiazoles have also been associated with antitumor and cytotoxic activities . They can be designed to target specific cancer cells, potentially leading to new chemotherapeutic agents. The compound’s ability to induce cytotoxicity in malignant cells could be a significant area of research .

Anti-inflammatory Properties

The thiazole core is known to exhibit anti-inflammatory effects . It can be utilized in the development of new anti-inflammatory drugs, possibly offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Neuroprotective Effects

Thiazoles have shown promise in neuroprotection , suggesting that the compound could be beneficial in the treatment of neurodegenerative diseases. This application could lead to advancements in managing conditions like Alzheimer’s and Parkinson’s disease .

Antihypertensive Activity

Given the biological activity of thiazole derivatives, there is potential for the compound to be used in antihypertensive medications . Its mechanism could involve the modulation of blood vessel dilation, thereby controlling high blood pressure .

Analgesic Effects

The compound’s thiazole component may contribute to analgesic properties , providing pain relief. This could be particularly useful in the development of new pain management drugs that are more effective and have reduced risk of addiction .

Antiviral Research

Lastly, the thiazole and nitrofuran groups could offer a dual approach in antiviral drug design. The compound could be studied for its effectiveness against various viruses, potentially leading to new treatments for viral infections .

properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-10-11(18)2-4-13-15(10)19-17(27-13)21-8-6-20(7-9-21)16(23)12-3-5-14(26-12)22(24)25/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRRLZBHXWXLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

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